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Compound of Interest

Compound Name: N-Butyl 5-bromonicotinamide

CAS No.: 1150561-83-3

Cat. No.: B1522698

Get Quote

This technical guide provides a detailed analysis of the expected spectroscopic data for N-
Butyl 5-bromonicotinamide, a compound of interest in medicinal chemistry and drug

development. While direct experimental spectra for this specific molecule are not widely

published, this document, grounded in established principles of organic spectroscopy and data

from analogous structures, offers a robust predictive analysis. This guide is intended for

researchers, scientists, and professionals in drug development, providing the foundational

spectroscopic knowledge required for the synthesis, identification, and characterization of this

and similar molecules.

Molecular Structure and Synthesis Rationale
Understanding the spectroscopic signature of a molecule begins with its synthesis. A logical

and common route to synthesize N-Butyl 5-bromonicotinamide involves the amidation of 5-

bromonicotinic acid.

Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process, beginning with the activation of the

carboxylic acid group of 5-bromonicotinic acid, followed by nucleophilic acyl substitution with n-
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butylamine.

Step 1: Acid Chloride Formation Step 2: Amidation

5-Bromonicotinic Acid SOCl₂
Reflux

5-Bromonicotinoyl Chloride n-ButylamineBase (e.g., Triethylamine) N-Butyl 5-bromonicotinamide

Click to download full resolution via product page

Caption: Proposed two-step synthesis of N-Butyl 5-bromonicotinamide.

Experimental Protocol: Synthesis of N-Butyl 5-bromonicotinamide

Acid Chloride Formation: To a stirred solution of 5-bromonicotinic acid (1.0 eq) in an

anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂,

1.2 eq) dropwise at 0 °C.

Reflux the reaction mixture for 2-3 hours until the evolution of HCl gas ceases.

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude

5-bromonicotinoyl chloride.

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

To this solution, add a mixture of n-butylamine (1.1 eq) and a non-nucleophilic base like

triethylamine (1.2 eq) in DCM dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1522698/docs?utm_src=pdf-body-img#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/product/b1522698/docs?utm_src=pdf-body#spectroscopic-data-of-n-butyl-5-bromonicotinamide-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel to afford N-Butyl 5-
bromonicotinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of N-Butyl 5-bromonicotinamide are

discussed below.

Predicted ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for the aromatic protons of the pyridine ring

and the aliphatic protons of the n-butyl chain.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-2' (Pyridine) 8.8 - 8.9 d ~2.0 1H

H-6' (Pyridine) 8.6 - 8.7 d ~2.0 1H

H-4' (Pyridine) 8.2 - 8.3 t ~2.0 1H

NH 6.0 - 6.5 br t ~5.5 1H

CH₂-N 3.3 - 3.4 q ~7.0 2H

CH₂-CH₂-N 1.5 - 1.6 sextet ~7.5 2H

CH₂-CH₃ 1.3 - 1.4 sextet ~7.5 2H

CH₃ 0.9 - 1.0 t ~7.5 3H

Causality behind Predictions: The aromatic protons are significantly deshielded due to the

electronegativity of the nitrogen atom and the bromine atom, as well as the anisotropic effect of

the aromatic ring, placing them in the downfield region (δ 8.2-8.9). The protons on the carbon

adjacent to the amide nitrogen (CH₂-N) are deshielded to around δ 3.3-3.4 due to the inductive

effect of the nitrogen. The remaining aliphatic protons of the butyl group will appear in the more
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shielded upfield region (δ 0.9-1.6). The multiplicity of each signal is predicted based on the n+1

rule, considering the number of neighboring protons.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Amide) 165 - 167

C-5' (Pyridine) 120 - 122

C-3' (Pyridine) 132 - 134

C-2' (Pyridine) 150 - 152

C-6' (Pyridine) 147 - 149

C-4' (Pyridine) 138 - 140

CH₂-N 40 - 42

CH₂-CH₂-N 31 - 33

CH₂-CH₃ 19 - 21

CH₃ 13 - 15

Expertise in Interpretation: The amide carbonyl carbon is expected to be the most downfield

signal due to its sp² hybridization and the strong deshielding effect of the double-bonded

oxygen. The aromatic carbons will resonate in the typical range for a substituted pyridine ring,

with the carbon bearing the bromine (C-5') being influenced by the halogen's electronic effects.

The aliphatic carbons of the n-butyl group will appear in the upfield region, with their chemical

shifts decreasing as the distance from the electronegative amide group increases.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of N-Butyl 5-bromonicotinamide is expected to show characteristic absorption

bands for the amide, aromatic, and alkyl moieties.
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Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

N-H (Amide) Stretching 3300 - 3350 Medium, Sharp

C-H (Aromatic) Stretching 3050 - 3100 Medium

C-H (Aliphatic) Stretching 2850 - 2960 Strong

C=O (Amide I) Stretching 1640 - 1670 Strong, Sharp

N-H (Amide II) Bending 1530 - 1560 Medium

C=C, C=N (Aromatic) Ring Stretching 1400 - 1600 Medium to Strong

C-N (Amide) Stretching 1200 - 1300 Medium

C-Br Stretching 500 - 600 Medium to Weak

Trustworthiness of Assignments: The presence of a sharp, strong absorption around 1650 cm⁻¹

(Amide I band) is a definitive indicator of the carbonyl group in the amide. The N-H stretching

vibration around 3330 cm⁻¹ further confirms the secondary amide functionality. The C-H

stretching vibrations clearly distinguish between the aromatic (above 3000 cm⁻¹) and aliphatic

(below 3000 cm⁻¹) protons. The C-Br stretching frequency is expected in the fingerprint region

and can be a useful, though sometimes less distinct, confirmation of the bromine substituent.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Fragmentation
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak

corresponding to the molecular weight of N-Butyl 5-bromonicotinamide (C₁₀H₁₃BrN₂O). Due

to the presence of bromine, there will be two molecular ion peaks of nearly equal intensity: M⁺

at m/z 256 (for ⁷⁹Br) and M+2 at m/z 258 (for ⁸¹Br).
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Key Fragmentation Pathways

[C₁₀H₁₃BrN₂O]⁺˙
m/z 256/258

[C₆H₃BrN₂O]⁺˙
m/z 200/202

α-cleavage
- C₄H₉•

[C₄H₉N]⁺
m/z 71

McLafferty Rearrangement

[C₄H₈]⁺˙
m/z 56

Amide bond cleavage

[C₅H₃BrN]⁺˙
m/z 156/158

- CONH

[C₆H₄N₂O]⁺
m/z 120

- Br•
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Caption: Predicted major fragmentation pathways for N-Butyl 5-bromonicotinamide.

Key Predicted Fragments:

m/z 200/202: Loss of the butyl radical (•C₄H₉) via α-cleavage, resulting in the 5-

bromonicotinamide cation.

m/z 183/185: Loss of the butene molecule (C₄H₈) via McLafferty rearrangement, a common

fragmentation for amides with a γ-hydrogen on the N-alkyl group.

m/z 156/158: Further fragmentation of the m/z 200/202 ion by loss of the amide group

(•CONH₂).

m/z 122: The 5-bromopyridinium ion, formed by cleavage of the C-C bond between the ring

and the carbonyl group.

m/z 57: The butyl cation ([C₄H₉]⁺).

Conclusion
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This technical guide provides a comprehensive, albeit predictive, spectroscopic

characterization of N-Butyl 5-bromonicotinamide. The detailed analysis of the expected

NMR, IR, and MS data, along with a plausible synthetic route, serves as a valuable resource

for researchers. The provided spectral predictions are based on sound chemical principles and

data from structurally related compounds, offering a high degree of confidence for the

identification and characterization of this molecule in a research and development setting.

To cite this document: BenchChem. [Spectroscopic Data of N-Butyl 5-bromonicotinamide: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1522698/docs#spectroscopic-data-of-n-butyl-5-
bromonicotinamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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